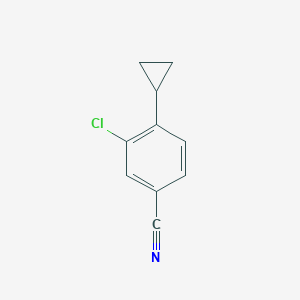
3-Chloro-4-cyclopropylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.
Another method involves the direct chlorination of 4-cyclopropylbenzonitrile using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out at low temperatures to control the regioselectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: 3-Amino-4-cyclopropylbenzonitrile, 3-Thio-4-cyclopropylbenzonitrile.
Reduction: 3-Chloro-4-cyclopropylbenzylamine.
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.
Applications De Recherche Scientifique
3-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyclopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzonitrile: Lacks the chlorine atom, affecting its reactivity and interactions.
3-Chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropyl group, altering its electronic properties.
Uniqueness
3-Chloro-4-cyclopropylbenzonitrile is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
1434127-17-9 |
|---|---|
Formule moléculaire |
C10H8ClN |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
3-chloro-4-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
Clé InChI |
OGHSIFXREOPEKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


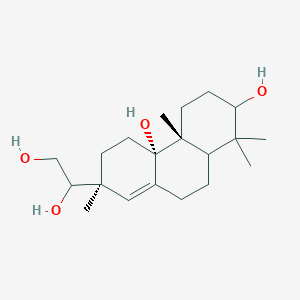
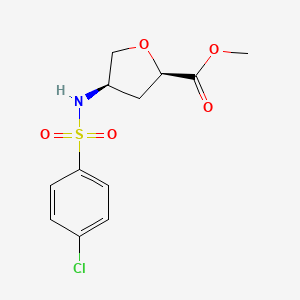
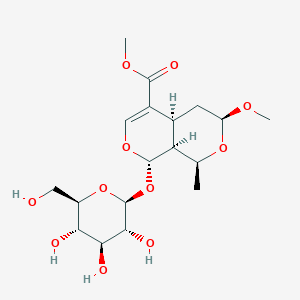
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)

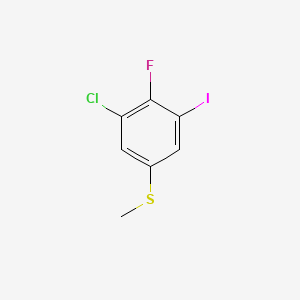
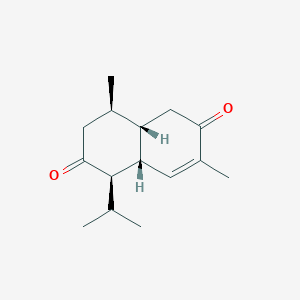
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)

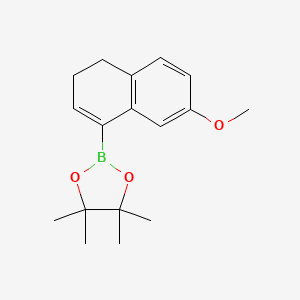
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
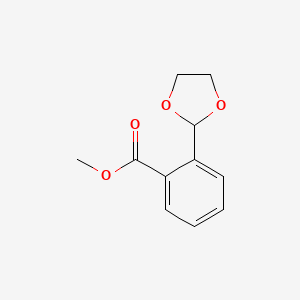
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
